8-Quinolyl N-(4-bromophenyl)carbamate
Description
Significance of Carbamate (B1207046) Frameworks in Chemical Biology and Organic Synthesis
The carbamate group, characterized by the -NHC(=O)O- linkage, is a crucial structural motif in modern chemistry. wikipedia.orgnih.gov Structurally, it can be viewed as a hybrid of an amide and an ester, granting it good chemical and proteolytic stability. nih.govacs.org This stability is a key reason why carbamates are frequently used as a peptide bond surrogate in medicinal chemistry, as this substitution can confer metabolic stability towards enzymes that typically break down peptide drugs. nih.gov
In organic synthesis, carbamates serve as essential protecting groups for amines due to their stability under various reaction conditions. nih.govacs.org The carbamate functionality can also participate in hydrogen bonding, and substitutions on its nitrogen and oxygen termini allow for the fine-tuning of a molecule's biological and pharmacokinetic properties. nih.govacs.org This has led to their use in the design of prodrugs to improve stability and manage metabolism. nih.govnih.gov Beyond pharmaceuticals, carbamates are prevalent in agricultural chemicals like pesticides and in the polymer industry, notably in the production of polyurethanes. wikipedia.orgnih.gov The synthesis of carbamates can be achieved through several methods, including the reaction of isocyanates with alcohols, or by using chloroformates and amines. wikipedia.org
The Quinoline (B57606) Heterocyclic System in Contemporary Medicinal and Materials Chemistry
Quinoline, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in drug discovery and materials science. orientjchem.orgjddtonline.info This nitrogen-containing heterocycle is found in various natural compounds, most notably the Cinchona alkaloids like quinine, a historic antimalarial drug. nih.govvedantu.com The quinoline core is the basis for a wide array of synthetic drugs, including other antimalarials such as chloroquine (B1663885) and mefloquine. nih.govrsc.org
The versatility of the quinoline system stems from its broad spectrum of pharmacological activities, which include anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net Its unique structure allows for substitutions at various positions, enabling chemists to create vast libraries of derivatives with tuned pharmacological profiles. orientjchem.orgresearchgate.net For instance, the introduction of a fluorine atom at the 6-position can significantly boost antibacterial activity. orientjchem.org In materials chemistry, quinolines are used to manufacture dyes, particularly cyanine (B1664457) dyes derived from its 2- and 4-methyl derivatives, and its derivative 8-hydroxyquinoline (B1678124) is a widely used chelating agent. wikipedia.org
Table 2: Properties and Applications of the Quinoline Nucleus
| Property | Description |
|---|---|
| Structure | Aromatic heterocycle (C₉H₇N) formed by fused benzene and pyridine rings. nih.govvedantu.com |
| Chemical Nature | Weak tertiary base, capable of forming salts with acids. nih.gov |
| Reactivity | Undergoes both electrophilic and nucleophilic substitution reactions. nih.gov |
| Medicinal Uses | Core scaffold for antimalarial, anticancer, antibacterial, and anti-inflammatory drugs. nih.govnih.govresearchgate.net |
| Materials Uses | Precursor for dyes, pesticides, and a solvent for resins. wikipedia.org |
Contextualizing 8-Quinolyl N-(4-bromophenyl)carbamate in Structure-Activity Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. nih.gov The compound this compound is an ideal candidate for such studies due to the distinct properties of its three main components: the quinoline ring, the carbamate linker, and the 4-bromophenyl group.
The 4-bromophenyl group provides a specific electronic and steric profile. The bromine atom is a halogen that can participate in halogen bonding and alter the molecule's lipophilicity and metabolic stability. SAR studies would involve comparing the activity of this bromo-substituted compound with analogues containing other halogens (like chlorine), electron-donating or electron-withdrawing groups, or no substituent at all on the phenyl ring. researchgate.net This systematic modification helps in mapping the requirements of a biological target and in designing more potent and selective compounds. Therefore, this compound represents a well-defined starting point for synthetic efforts aimed at developing novel therapeutic agents or chemical probes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
99541-03-4 |
|---|---|
Molecular Formula |
C16H11BrN2O2 |
Molecular Weight |
343.17 g/mol |
IUPAC Name |
quinolin-8-yl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-16(20)21-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
AXZYQXKNUBQTGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)NC3=CC=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Carbamate (B1207046) Bond Formation
The formation of the carbamate functional group is a cornerstone of this synthesis. Both traditional and contemporary catalytic methods offer viable pathways to achieve this transformation.
Classical Approaches to Aromatic Carbamate Synthesis
The most direct and classical method for the synthesis of 8-Quinolyl N-(4-bromophenyl)carbamate involves the reaction of 8-hydroxyquinoline (B1678124) with 4-bromophenyl isocyanate. sigmaaldrich.comchemicalbook.com This approach is a well-established method for forming aryl carbamates. The isocyanate, being an electrophilic species, readily reacts with the nucleophilic hydroxyl group of 8-hydroxyquinoline.
Another classical route involves the use of phosgene (B1210022) or its derivatives. patsnap.com In this multi-step process, 8-hydroxyquinoline would first react with phosgene to form a chloroformate intermediate. This intermediate is then reacted with 4-bromoaniline (B143363) to yield the final carbamate product. Due to the high toxicity of phosgene, this method is often replaced by safer alternatives.
The Curtius rearrangement of an acyl azide (B81097) can also be employed. researchgate.net This process would involve the conversion of a suitable carboxylic acid derivative of 4-bromoaniline to an acyl azide, which upon heating, rearranges to the isocyanate that can then be trapped by 8-hydroxyquinoline.
A summary of classical reaction types for carbamate synthesis is presented in the table below.
| Reaction Type | Reactants | Key Features |
| Isocyanate Addition | 8-Hydroxyquinoline, 4-Bromophenyl isocyanate | Direct, often high-yielding reaction. sigmaaldrich.comchemicalbook.com |
| Phosgene Chemistry | 8-Hydroxyquinoline, Phosgene, 4-Bromoaniline | Involves a highly toxic reagent. patsnap.com |
| Curtius Rearrangement | 4-Bromoaniline derivative, 8-Hydroxyquinoline | Multi-step process involving an isocyanate intermediate. researchgate.net |
Modern Catalytic Methods for Carbamate Formation
Modern synthetic chemistry has seen the development of catalytic methods that offer milder reaction conditions and greater functional group tolerance. Palladium-catalyzed cross-coupling reactions represent a significant advancement in this area. For instance, aryl chlorides or triflates can be coupled with sodium cyanate (B1221674) in the presence of a palladium catalyst and an alcohol to furnish aryl carbamates. mit.edumit.edu This method could be adapted for the synthesis of the target molecule.
Another innovative approach involves the use of carbon dioxide as a C1 source. nih.gov In a three-component coupling reaction, an amine, carbon dioxide, and a halide can be brought together in the presence of a suitable catalyst to form a carbamate. researchgate.net This method is considered a green chemistry approach due to the utilization of an abundant and non-toxic reagent.
The table below summarizes modern catalytic approaches to carbamate formation.
| Catalytic Method | Reactants | Catalyst System | Key Advantages |
| Palladium-Catalyzed Cross-Coupling | Aryl halide/triflate, Sodium cyanate, Alcohol | Palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand. | Good functional group tolerance. mit.edumit.edu |
| Three-Component Coupling with CO2 | Amine, Carbon dioxide, Halide | Cesium carbonate and TBAI. researchgate.net | Utilizes a renewable and non-toxic C1 source. nih.gov |
Advanced Quinoline (B57606) Ring System Construction
The quinoline core of the target molecule can be assembled through a variety of advanced synthetic strategies, including oxidative annulation, transition metal-catalyzed C-H activation, and microwave-assisted protocols.
Oxidative Annulation Strategies for Quinoline Synthesis
Oxidative annulation reactions have emerged as powerful tools for the construction of quinoline rings. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step through an oxidative process. For example, anilines can react with various coupling partners such as alkynes, alkenes, or even other anilines under oxidative conditions to yield quinoline derivatives.
A notable example is the rhodium-catalyzed oxidative annulation of anilines with alkynes, which provides a regioselective route to substituted quinolines. nih.gov
Transition Metal-Catalyzed C-H Activation Routes to Quinolines
Transition metal-catalyzed C-H activation has revolutionized the synthesis of complex molecules by allowing for the direct functionalization of otherwise inert C-H bonds. This strategy is particularly useful for the synthesis and functionalization of quinolines.
Rhodium catalysis has been successfully employed for the C-H amidation of quinoline N-oxides. ibs.re.kr In a one-pot, two-step process, a carbamate can be chlorinated in situ and then reacted with a quinoline N-oxide in the presence of a rhodium catalyst to afford an 8-aminoquinoline (B160924) derivative. ibs.re.kr While this method yields an aminoquinoline rather than the target carbamate directly linked through an oxygen atom, it represents a state-of-the-art approach to functionalizing the quinoline core at the 8-position.
The following table outlines a key transition metal-catalyzed reaction for quinoline functionalization.
| Reaction Type | Starting Materials | Catalyst System | Product Type |
| Rhodium-Catalyzed C-H Amidation | Quinoline N-oxide, Carbamate | [{Cp*RhCl2}2], AgNTf2, AgOAc | 8-Aminoquinoline derivative ibs.re.kr |
Microwave-Assisted Synthetic Protocols for Quinoline Derivatives
Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. The synthesis of quinoline derivatives has benefited from this technology.
For instance, the Friedländer annulation, a classical method for quinoline synthesis involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be significantly expedited under microwave irradiation. This allows for the rapid and efficient construction of the quinoline scaffold.
Targeted Synthesis of 8-Quinolyl Carbamates
The synthesis of 8-quinolyl carbamates is a multi-step process that requires careful control of regiochemistry. The foundational step is the functionalization of the quinoline ring at the 8th position, which prepares the molecule for the introduction of the carbamate group.
Achieving selective functionalization at the C-8 position of the quinoline ring is a key challenge in the synthesis of the target molecule. The inherent reactivity of the quinoline system does not typically favor the C-8 position for electrophilic or nucleophilic substitution. Therefore, specialized strategies are employed to direct reactions to this specific site.
One of the most effective modern methods involves the use of quinoline N-oxide as a directing group in transition-metal-catalyzed C-H activation. acs.orgresearchgate.net The oxygen atom of the N-oxide coordinates to a metal center, positioning the catalyst in proximity to the C-8 hydrogen atom and enabling its selective functionalization. nih.govkaist.ac.kr Rhodium-catalyzed C-H amidation of quinoline N-oxides has proven particularly effective for directly installing amine or carbamate functionalities. acs.orgibs.re.krlookchem.com In this approach, a carbamate reagent, often pre-activated as an N-chloro derivative, reacts with the quinoline N-oxide in the presence of a rhodium catalyst, such as [{Cp*RhCl2}2], to yield the C-8 amidated product with high regioselectivity. ibs.re.krlookchem.com A convenient one-pot, two-step procedure has been developed where the N-chlorocarbamate is generated in situ from the parent carbamate using an oxidant like trichloroisocyanuric acid (TCCA), followed by the rhodium-catalyzed amidation. ibs.re.kr This method demonstrates excellent functional group tolerance. ibs.re.krlookchem.com
An alternative, more classical approach begins with the synthesis of 8-hydroxyquinoline. This can be achieved through the Skraup synthesis, which involves the reaction of o-aminophenol with glycerol, sulfuric acid, and an oxidizing agent like o-nitrophenol. chemicalbook.comprepchem.com The resulting 8-hydroxyquinoline serves as a versatile intermediate where the hydroxyl group acts as a handle for subsequent transformations at the C-8 position.
The table below summarizes representative catalytic systems for C-8 functionalization.
| Catalyst System | Substrate | Reagent | Product | Key Feature |
| [{Cp*RhCl2}2]/AgNTf2/AgOAc | Quinoline N-oxide | Benzyl carbamate / TCCA | 8-Quinolyl N-benzylcarbamate | High regioselectivity for C-8 amidation via C-H activation. ibs.re.kr |
| Ru-catalyst | Quinoline N-oxide | Arylboronic esters | C8-arylated quinoline | Deoxygenative C-H arylation at the C-8 position. nih.gov |
| Ir-catalyst | Quinoline N-oxide | Sulfonamides | C8-amidated quinoline | Direct C-H amidation at the C-8 position. acs.org |
Once the quinoline ring is functionalized at the C-8 position, the next critical step is the formation of the N-(4-bromophenyl)carbamate linkage. The method for this integration depends on the nature of the functional group installed in the previous step.
If 8-hydroxyquinoline is the intermediate, a common and direct method to form the carbamate is through its reaction with 4-bromophenyl isocyanate. In this reaction, the nucleophilic hydroxyl group of 8-hydroxyquinoline attacks the electrophilic carbon of the isocyanate, leading to the formation of the desired carbamate bond. This reaction is typically performed in an aprotic solvent. A similar reaction has been reported where methanol (B129727) reacts with 4-bromophenyl isocyanate to yield methyl N-(4-bromophenyl)carbamate. researchgate.net
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile platform for forming C-N bonds. wikipedia.orgorganic-chemistry.orgyoutube.com While this reaction typically couples an amine with an aryl halide, variations exist for carbamate synthesis. mit.eduorganic-chemistry.orgmit.edu One could envision a strategy starting from 8-aminoquinoline, which can be synthesized via rhodium-catalyzed amidation followed by deprotection. ibs.re.kr The 8-aminoquinoline could then be coupled with a reagent like 4-bromophenyl chloroformate. A more sophisticated one-pot palladium-catalyzed process involves the coupling of an aryl halide (or triflate) with sodium cyanate in the presence of an alcohol to generate an aryl isocyanate in situ, which is then trapped to form the carbamate. mit.eduorganic-chemistry.org Applying this logic, 8-hydroxyquinoline could potentially act as the trapping nucleophile in a coupling reaction involving 4-bromoaniline and a carbonyl source.
The table below outlines the primary coupling strategies for forming the carbamate linkage.
| Precursor 1 | Precursor 2 | Reaction Type | Key Features |
| 8-Hydroxyquinoline | 4-Bromophenyl isocyanate | Nucleophilic Addition | Direct, atom-economical reaction to form the carbamate linkage. researchgate.net |
| 8-Aminoquinoline | 4-Bromophenyl chloroformate | Nucleophilic Acyl Substitution | A standard method for forming carbamates from amines. |
| Aryl Halide/Triflate | Carbamate | Buchwald-Hartwig Amination | Palladium-catalyzed C-N coupling, versatile for various substrates. acs.org |
Structural Elucidation and Advanced Spectroscopic Characterization
Comprehensive Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic analysis provides the foundational evidence for the molecular structure of 8-Quinolyl N-(4-bromophenyl)carbamate, with each technique offering unique insights into its constituent parts.
In the ¹H NMR spectrum of tert-butyl (4-bromophenyl)carbamate in CDCl₃, the aromatic protons of the 4-bromophenyl group appear as two distinct doublets at approximately 7.39 ppm and 7.25 ppm, both with a coupling constant (J) of 8 Hz. rsc.org This splitting pattern is characteristic of a 1,4-disubstituted benzene (B151609) ring. A broad singlet observed around 6.47 ppm is attributable to the N-H proton of the carbamate (B1207046) linkage. rsc.org
The ¹³C NMR spectrum further corroborates this structure. The carbons of the brominated ring show signals around 137.46, 131.89, and 120.02 ppm, with the carbon atom bonded to the bromine atom appearing at approximately 115.43 ppm. rsc.org The carbonyl carbon of the carbamate group is typically found further downfield. For the quinoline (B57606) portion of the target molecule, distinct signals corresponding to its unique aromatic protons and carbons would also be expected in the full spectrum.
Table 1: NMR Spectroscopic Data for the Analogue tert-Butyl (4-bromophenyl)carbamate
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 7.39 | d, J = 8 Hz | 2H, Aromatic |
| ¹H | 7.25 | d, J = 8 Hz | 2H, Aromatic |
| ¹H | 6.47 | bs | 1H, N-H |
| ¹³C | 152.50 | - | Carbonyl (C=O) |
| ¹³C | 137.46 | - | Aromatic C |
| ¹³C | 131.89 | - | Aromatic CH |
| ¹³C | 120.02 | - | Aromatic CH |
Data sourced from a study on tert-butyl (4-bromophenyl)carbamate. rsc.org
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound (C₁₆H₁₁BrN₂O₂). Predicted mass spectrometry data indicates a monoisotopic mass of 342.0004 Da. uni.lu High-resolution mass spectrometry would be expected to yield a molecular ion peak corresponding to this mass, confirming the compound's formula.
Predicted collision cross-section (CCS) data provides information about the molecule's shape in the gas phase. For the [M+H]⁺ adduct, the predicted CCS is 168.4 Ų, while for the [M+Na]⁺ adduct, it is 178.6 Ų. uni.lu The fragmentation pattern would likely involve the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and cleavage at the carbamate linkage, yielding fragments corresponding to the quinolin-8-yl and 4-bromophenylisocyanate ions.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 343.00768 | 168.4 |
| [M+Na]⁺ | 364.98962 | 178.6 |
| [M-H]⁻ | 340.99312 | 176.9 |
Data sourced from PubChemLite database. uni.lu
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. Based on data from related carbamate structures, such as 4-bromobenzyl carbamate, key vibrational frequencies can be anticipated. rsc.org
A prominent absorption band is expected for the N-H stretching vibration, typically appearing in the region of 3300-3450 cm⁻¹. rsc.org The carbonyl (C=O) group of the carbamate will produce a strong, sharp absorption band around 1700-1745 cm⁻¹. rsc.org Other significant peaks include the N-H bending vibration (around 1610 cm⁻¹) and C-N stretching (1300-1350 cm⁻¹). rsc.org The presence of the aromatic quinoline and bromophenyl rings would be indicated by C-H and C=C stretching vibrations in their respective characteristic regions.
Table 3: Characteristic FTIR Vibrational Frequencies in Related Carbamates
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3450 |
| C=O | Stretching | 1700 - 1745 |
| N-H | Bending | ~1610 |
| C-N | Stretching | ~1300 - 1350 |
Data based on analysis of various carbamate compounds. rsc.org
Solid-State Structural Determination via X-ray Crystallography
While the crystal structure of this compound itself has not been reported, detailed X-ray diffraction studies on closely related analogues provide a robust model for its solid-state conformation and packing.
The crystal structure of methyl N-(4-bromophenyl)carbamate has been determined by single-crystal X-ray diffraction. researchgate.net This analogue crystallizes in the orthorhombic system with the space group Pbca. researchgate.net The molecule is nearly planar, with a small dihedral angle of 9.69(12)° between the mean planes of the benzene ring and the carbamate group. researchgate.net The bond lengths and angles are within normal ranges and compare well with similar structures. researchgate.netresearchgate.net Another related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, crystallizes in the monoclinic space group P21/n. researchgate.net These findings suggest that this compound would likely adopt a similarly planar conformation to maximize electronic conjugation.
Table 4: Crystallographic Data for the Analogue Methyl N-(4-bromophenyl)carbamate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.1313(3) |
| b (Å) | 8.5416(4) |
| c (Å) | 20.4597(7) |
| V (ų) | 1770.53(12) |
| Z | 8 |
Data sourced from a study on methyl N-(4-bromophenyl) carbamate. researchgate.net
The solid-state packing of these molecules is heavily influenced by intermolecular hydrogen bonds. In the crystal structure of methyl N-(4-bromophenyl)carbamate, molecules are linked into chains along the direction via classical N-H···O=C hydrogen bonds. researchgate.net The N1···O2 distance in this interaction is 3.103(3) Å. researchgate.net
Conformational Analysis and Geometrical Parameters of the Carbamate Linkage
The conformation of this compound is largely dictated by the rotational freedom around the C-O and N-C bonds of the carbamate bridge and the steric hindrance imposed by the bulky quinoline and bromophenyl rings. The carbamate group (-O-C(=O)-N-) itself generally prefers a planar or near-planar conformation to maximize p-orbital overlap and delocalization of the nitrogen lone pair.
In the absence of its specific crystal structure, valuable insights can be drawn from the analysis of analogous compounds. For instance, the crystal structure of methyl N-(4-bromophenyl)carbamate reveals that the molecule is nearly planar. bldpharm.com The dihedral angle between the mean planes of the benzene ring and the carbamate group in this related structure is a mere 9.69(12)°. bldpharm.com This suggests a strong preference for planarity to facilitate electronic communication between the aromatic system and the carbamate moiety.
The key geometrical parameters of the carbamate linkage—bond lengths and angles—are expected to conform to values observed in other N-aryl carbamates. These parameters are crucial for understanding the electronic distribution and hybridization within the molecule.
Below are interactive tables detailing the predicted and comparative geometrical parameters for the carbamate linkage of this compound.
Table 1: Selected Bond Lengths of the Carbamate Linkage
| Bond | Typical Length (Å) | Notes |
| C=O | 1.20 - 1.23 | The carbonyl bond is expected to have a standard double bond character. |
| C-O (ester) | 1.33 - 1.36 | This bond may exhibit partial double bond character due to resonance. |
| N-C (amide) | 1.32 - 1.38 | The partial double bond character of this bond restricts rotation. |
| N-H | ~0.86 - 0.90 | The N-H bond length is typical for secondary amides. |
| C-N (aryl) | 1.40 - 1.45 | The bond connecting the nitrogen to the bromophenyl ring. |
Data is based on typical values for related carbamate structures and predictive models.
Table 2: Selected Bond Angles of the Carbamate Linkage
| Angle | Typical Angle (°) | Notes |
| O=C-O | 123 - 127 | The angle around the carbonyl carbon reflects its sp² hybridization. |
| O=C-N | 122 - 126 | This angle is also consistent with the sp² hybridization of the carbonyl carbon. |
| C-O-C (ester) | 115 - 119 | The angle at the ester oxygen atom. |
| C-N-C (amide) | 118 - 122 | The geometry around the nitrogen atom is nearly trigonal planar due to delocalization. |
| H-N-C | 119 - 121 | The angle involving the amide hydrogen. |
Data is based on typical values for related carbamate structures and predictive models.
The planarity of the carbamate group, coupled with the rotational freedom of the quinoline and bromophenyl rings, suggests that this compound can adopt various conformations in solution. However, in the solid state, it is likely that one conformation is favored to optimize crystal packing through intermolecular interactions such as hydrogen bonding and π-π stacking. The presence of the bromine atom on the phenyl ring can also influence packing through halogen bonding.
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical (QM) Studies
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of a molecule's structure and reactivity from first principles.
DFT is a robust method for investigating the electronic properties of molecules like 8-Quinolyl N-(4-bromophenyl)carbamate. Such studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure and then calculating various electronic descriptors.
In computational studies of other quinoline (B57606) derivatives, DFT calculations at levels like B3LYP/6-31G'(d,p) have been used to determine key properties that govern chemical reactivity and kinetic stability. rsc.orgnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter; a large gap suggests high stability and low reactivity, characteristic of a "hard" molecule, while a small gap indicates higher reactivity and polarizability, characteristic of a "soft" molecule. nih.gov For a series of synthesized quinoline derivatives, these calculations have provided insights into their stability and electronic nature. rsc.orgresearchgate.net
Global quantum-molecular descriptors, which can be derived from HOMO and LUMO energies, help quantify a molecule's reactivity. arabjchem.org These descriptors, illustrated for related quinoline derivatives, provide a framework for understanding the potential electronic behavior of this compound.
Table 1: Illustrative Electronic Properties Calculated via DFT for a Representative Quinoline Derivative (Data adapted from studies on related quinoline compounds for illustrative purposes)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 eV |
| Ionization Potential (I) | -EHOMO | 6.2 eV |
| Electron Affinity (A) | -ELUMO | 2.5 eV |
| Chemical Hardness (η) | (I - A) / 2 | 1.85 eV |
| Chemical Softness (S) | 1 / (2η) | 0.27 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | 4.35 eV |
Source: Adapted from methodologies described in literature for other quinoline derivatives. nih.govarabjchem.org
Computational methods are highly effective in predicting spectroscopic data and analyzing conformational landscapes. For instance, Time-Dependent DFT (TD-DFT) is used to predict UV-visible absorption spectra, which can be correlated with experimental data. researchgate.net Furthermore, calculations of vibrational frequencies (IR spectra) are standard and help confirm that an optimized structure corresponds to a true energy minimum. mdpi.com
Conformational analysis reveals the preferred spatial arrangement of a molecule's atoms. Studies on related N-aryl carbamates, such as methyl N-(4-bromophenyl)carbamate, have used X-ray crystallography to determine solid-state conformations. researchgate.net In this related molecule, the benzene (B151609) ring and the carbamate (B1207046) group were found to be nearly planar, with a small dihedral angle between them. researchgate.net For more flexible molecules like methoxyphenyl-N-pyridinylcarbamates, ab initio calculations have been used to map out the potential energy surface (PES) by systematically rotating key dihedral angles, thereby identifying the global minimum energy conformation and the energy barriers to rotation. dcu.ie Such an analysis for this compound would involve rotating the bonds connecting the quinoline and bromophenyl rings to the central carbamate linker to identify stable conformers.
Table 2: Crystallographic Data for the Related Compound Methyl N-(4-bromophenyl)carbamate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.1313(3) |
| b (Å) | 8.5416(4) |
| c (Å) | 20.4597(7) |
Source: Karczmarzyk et al. (2017). researchgate.net
QM calculations are powerful tools for elucidating complex reaction mechanisms. They can map the entire energy profile of a reaction, including transition states and intermediates, to determine its feasibility and selectivity.
A computational study on the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate demonstrated this capability. mdpi.com DFT calculations confirmed that the direct reaction was not spontaneous and required a catalyst. The study detailed a mechanistic pathway involving ligand dissociation, oxidative addition, intermediate formation, and reductive elimination, calculating the energy changes at each step. mdpi.com Similarly, computational studies have been used to elucidate the full catalytic cycle for the nickel-catalyzed amination of aryl carbamates, identifying the rate-determining step. rsc.org
For the synthesis of this compound, which could be formed via methods like the Chan-Lam coupling of a carbamate with a boronic acid or the reaction of an isocyanate with 8-hydroxyquinoline (B1678124), DFT could be used to:
Compare the energetic favorability of different synthetic routes.
Identify key transition states and intermediates.
Understand the role of the catalyst and ligands in facilitating the reaction.
Explain observed regioselectivity or stereoselectivity.
Molecular Docking and Dynamics Simulations
When a molecule is investigated for potential biological activity, molecular docking and dynamics simulations are essential for predicting how it might interact with protein targets.
Given that many quinoline and carbamate derivatives exhibit biological activity, particularly as enzyme inhibitors, molecular docking is a key first step in identifying likely protein targets. arabjchem.orgmdpi.comnih.gov Carbamates are well-known inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease research. mdpi.comnih.gov
A study on quinoline-O-carbamate derivatives investigated their potential as multifunctional agents for Alzheimer's disease by docking them into the active sites of AChE and BChE. nih.gov The docking process predicts the preferred binding orientation of the ligand within the protein's active site and calculates a "docking score," which estimates the binding affinity. This allows for the screening of a library of compounds against one or more protein targets. For this compound, a similar approach would involve docking it against a panel of relevant enzymes (e.g., cholinesterases, kinases, lipases) to predict which it is most likely to inhibit. mdpi.comijpsdronline.com
Once a potential target is identified, docking studies provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, π-π stacking, hydrophobic interactions, and halogen bonds.
In a study of quinoline-O-carbamate derivatives, a potent dual inhibitor (compound 3f ) was docked into the human AChE and BChE active sites. nih.gov The analysis revealed key interactions:
In AChE, the quinoline ring formed π-π stacking interactions with Trp286 and Phe297, alongside several hydrophobic interactions. nih.gov
In BChE, the carbamate's carbonyl group formed a hydrogen bond with Trp82, while the quinoline ring formed π-π interactions with the same residue. nih.gov
These specific interactions explain the compound's high inhibitory activity. Following docking, molecular dynamics (MD) simulations can be run to assess the stability of these binding poses over time, providing a more dynamic and realistic view of the interaction. nih.govmdpi.com For this compound, the quinoline ring, the carbamate linker, and the bromophenyl group would all contribute to the binding mode. The bromine atom, in particular, could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Table 3: Example of Binding Interactions for a Quinoline-O-Carbamate Inhibitor (Compound 3f) in the Butyrylcholinesterase (hBuChE) Active Site
| Interacting Residue | Type of Interaction | Atom/Group on Inhibitor | Distance (Å) |
|---|---|---|---|
| Trp82 | Hydrogen Bond | Carbonyl group | 3.1 |
| Tyr128 | Hydrogen Bond | Polar H of quinoline | 2.2 |
| Trp82 | π-π Stacking | Benzene ring of quinoline | 3.3 |
Source: Chen et al. (2023). nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Computational methods such as pharmacophore modeling and virtual screening have become indispensable tools in modern drug discovery. For this compound, these in silico techniques offer a powerful approach to understanding its biological activity and to guide the design of new, potentially more potent derivatives.
Identification of Key Pharmacophoric Features for Biological Activity
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, the key pharmacophoric features can be inferred from its structural components: the quinoline ring, the carbamate linker, and the 4-bromophenyl group. While specific studies on this exact molecule are not prevalent, the pharmacophoric contributions of its constituent parts are well-documented in the context of other biologically active compounds. mdpi.com
The quinoline nucleus is a well-known scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities. mdpi.com It can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-π stacking interactions, which are crucial for binding to biological targets. mdpi.comnih.gov In the context of a pharmacophore model, the quinoline ring system would be represented by aromatic and hydrogen bond acceptor features.
The carbamate group is another critical pharmacophoric element. It is known to enhance the biological activity of various compounds by participating in hydrogen bonding interactions through its carbonyl oxygen and N-H group. nih.gov These interactions are vital for anchoring the molecule within the binding site of a target protein. The ability of the carbamate linker to act as both a hydrogen bond donor and acceptor makes it a significant feature in pharmacophore models. nih.gov
The 4-bromophenyl moiety also contributes significantly to the pharmacophoric profile. The phenyl ring itself provides a hydrophobic region that can engage in van der Waals and hydrophobic interactions with the target. The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. Therefore, this part of the molecule would be represented by hydrophobic and halogen bond donor features in a pharmacophore model.
A hypothetical pharmacophore model for this compound would likely include:
A hydrogen bond acceptor feature associated with the quinoline nitrogen.
An aromatic/hydrophobic feature corresponding to the quinoline ring system.
A hydrogen bond donor feature from the carbamate N-H group.
A hydrogen bond acceptor feature from the carbamate carbonyl oxygen.
A hydrophobic/aromatic feature from the bromophenyl ring.
A halogen bond donor feature from the bromine atom.
Virtual screening efforts can utilize such a pharmacophore model to search large compound libraries for molecules that possess a similar arrangement of these key features, thereby identifying potential new hits with similar biological activities. mdpi.comnih.gov
In Silico Design and Optimization of Novel this compound Derivatives
The insights gained from pharmacophore modeling and the structure-activity relationships of related compounds can guide the in silico design and optimization of novel derivatives of this compound. The goal of such design efforts is typically to enhance biological activity, selectivity, or pharmacokinetic properties.
Table 1: Potential Modifications for In Silico Design of this compound Derivatives
| Molecular Scaffold | Proposed Modification | Rationale for Modification | Potential Impact |
| Quinoline Ring | Substitution at various positions (e.g., 5- or 6-position) | To explore additional binding pockets and modulate electronic properties. | Enhanced binding affinity and selectivity. |
| Replacement with other heterocyclic rings (e.g., isoquinoline, quinazoline) | To alter the hydrogen bonding capacity and overall geometry. | Improved target interaction and novelty. | |
| Carbamate Linker | Inversion of the carbamate group (ester vs. amide linkage) | To change the hydrogen bond donor/acceptor pattern. | Altered binding mode and potentially increased stability. |
| Introduction of conformational constraints (e.g., cyclization) | To reduce flexibility and lock the molecule in a bioactive conformation. | Increased potency and selectivity. | |
| Phenyl Ring | Substitution with different halogens (F, Cl, I) at the para-position | To modulate the strength of halogen bonds and lipophilicity. | Optimized target interactions and pharmacokinetic properties. |
| Introduction of other substituents (e.g., methyl, methoxy) at various positions | To probe the steric and electronic requirements of the binding site. | Improved potency and target-specific interactions. |
The process of in silico design often involves creating a virtual library of these modified compounds and then using computational tools like molecular docking to predict their binding affinity and orientation within the active site of a specific biological target. This approach allows for the prioritization of the most promising derivatives for synthesis and biological evaluation, thereby saving time and resources. nih.gov For instance, studies on other quinoline-based compounds have successfully used this strategy to develop new agents with potential therapeutic applications. mdpi.compsu.edu By systematically modifying each part of the this compound structure and evaluating the predicted effects, researchers can rationally design novel compounds with improved biological profiles.
Structure Activity Relationship Sar and Biological Target Interactions
Mechanisms of Carbamate-Mediated Enzyme Inhibition
The carbamate (B1207046) functional group is a well-established pharmacophore known for its ability to inhibit cholinesterases, enzymes critical for the regulation of cholinergic neurotransmission. mdpi.com Carbamates like 8-Quinolyl N-(4-bromophenyl)carbamate typically act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov
Reversible Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Carbamates are generally classified as pseudo-irreversible or reversible inhibitors of cholinesterases. nih.govresearchgate.net The inhibitory mechanism involves the carbamoylation of a serine residue within the active site of the enzyme. researchgate.net This process is initiated by a nucleophilic attack from the serine oxygen on the carbonyl carbon of the carbamate. researchgate.net While this forms a covalent bond, the resulting carbamylated enzyme is susceptible to hydrolysis, which regenerates the active enzyme. researchgate.net This regeneration, although slower than the decarbamoylation of the natural substrate acetylcholine (B1216132), is what characterizes the inhibition as reversible. researchgate.netyoutube.com
The effectiveness of this inhibition can be influenced by the nature of the leaving group. Aryl carbamates, which generate a resonance-stabilized phenoxide anion as a leaving group during the carbamylation step, are often more potent inhibitors than their alkyl counterparts. researchgate.net In some instances, specific structural features can lead to a differential mechanism of inhibition between AChE and BChE. For example, certain phenothiazine (B1677639) carbamates have been shown to be pseudoirreversible inhibitors of AChE but exhibit reversible inhibition of BChE, a phenomenon attributed to π-π interactions with specific amino acid residues in the BChE active site. nih.govacs.org
Distinctive Kinetic Profiles of Carbamate Inhibitors
The rate of carbamoylation is a critical determinant of the inhibitor's effectiveness. The second-order rate constant (ka) for this reaction is a measure of how quickly the enzyme is inactivated. researchgate.net The subsequent slow hydrolysis of the carbamylated enzyme leads to a prolonged, yet not permanent, inhibition. researchgate.net This "pseudo-irreversible" nature allows for a sustained increase in acetylcholine levels. nih.gov The specific kinetic profile, including the rates of carbamoylation and decarbamoylation, can vary significantly among different carbamate derivatives, influencing their duration of action and therapeutic utility. nih.gov
Influence of the Quinoline (B57606) Moiety on Biological Activity
Positional Effects of Substitution on the Quinoline Ring System
The position of substituents on the quinoline ring system has a profound impact on the molecule's reactivity and biological activity. numberanalytics.com Electrophilic substitution on the quinoline ring typically occurs at the 5- and 8-positions of the benzene (B151609) ring, influenced by the directing effect of the nitrogen atom. numberanalytics.comreddit.com Conversely, nucleophilic substitution is favored at the 2- and 4-positions of the pyridine (B92270) ring. quora.comquora.com
Structure-activity relationship studies of various quinoline derivatives have demonstrated that the nature and position of substituents can dramatically alter their pharmacological efficacy. For instance, in the context of antimalarial 4-aminoquinolines, substituents at the 7-position have been shown to be critical for activity. researchgate.net Similarly, for other biological targets, the placement of electron-donating or electron-withdrawing groups at specific positions can enhance or diminish the desired biological effect. rsc.org The substitution at the 8-position in this compound is therefore likely to be a key determinant of its specific interactions with its biological targets.
Role of Quinoline Nitrogen in Chelation and Receptor Binding
The nitrogen atom within the quinoline ring plays a pivotal role in the molecule's interactions with biological targets. nih.gov Being a weak tertiary base, the quinoline nitrogen can participate in hydrogen bonding and coordination with metal ions. mdpi.comijresm.com This ability to form coordinate bonds is particularly important in the inhibition of certain enzymes where metal ions are part of the active site.
Molecular docking studies of various quinoline-based inhibitors have highlighted the significance of the quinoline nitrogen in forming hydrogen bonds with key amino acid residues in the active site of target proteins. nih.gov For example, in the case of c-Met kinase inhibitors, the quinoline nitrogen has been shown to form a crucial hydrogen bond with a methionine residue in the hinge region of the kinase, stabilizing the ligand-protein complex. nih.gov This ability to act as a hydrogen bond acceptor is a recurring theme in the molecular recognition of quinoline-containing ligands. nih.gov
Contribution of the 4-Bromophenyl Moiety to Molecular Recognition
The 4-bromophenyl group attached to the carbamate nitrogen also plays a significant role in the molecular recognition of this compound. The nature and substitution pattern of the aryl group in carbamates can influence their binding affinity and selectivity for target enzymes.
Electronic and Steric Effects of Bromine Substitution on Carbamate Activity
The presence of a bromine atom at the para-position of the phenyl ring significantly influences the electronic and steric profile of this compound, which in turn affects its biological activity. The electronic properties of substituents on the phenyl ring of carbamates can greatly impact their inhibitory activity against various enzymes. nih.gov The bromine atom is an electron-withdrawing group due to its electronegativity, which can decrease the electron density of the phenyl ring. This electronic perturbation can affect the binding affinity of the molecule to its biological target.
From a steric perspective, the bromine atom is larger than a hydrogen atom, and its size can influence how the molecule fits into the binding pocket of a target enzyme. The introduction of a substituent ortho to the ester linkage in some phenyl carbamates has been shown to decrease toxicity in certain contexts, suggesting that the position and size of the substituent are critical factors. nih.gov For polybrominated diphenyl ethers, the electronic properties and, consequently, their biological activities, are highly dependent on the bromination pattern, including the number and position of bromine atoms. nih.gov This high dependency underscores the importance of the specific placement of the bromine in this compound.
Potential for Halogen Bonding in Biological Interactions
The bromine atom on the 4-bromophenyl group of the carbamate introduces the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design and molecular recognition. acs.orgnih.gov Halogen bonds form between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen in a protein. acs.org While fluorine and chlorine are often used to enhance physicochemical properties, bromine and iodine are typically incorporated to improve selectivity and affinity. researchgate.net
The strength of halogen bonds correlates with the size and polarizability of the halogen atom, increasing from chlorine to bromine to iodine. nih.gov Theoretical and experimental studies have shown that bromine can form strong halogen bonds, which can be comparable in strength to hydrogen bonds and play a significant role in protein-ligand interactions. acs.orgresearchgate.net The interaction involves a nearly linear arrangement between the carbon-bromine bond and the acceptor atom. acs.org In protein-ligand complexes, the backbone carbonyl oxygen is a prominent halogen bond acceptor. acs.org The ability of the bromine atom in this compound to participate in such interactions could be a key determinant of its binding affinity and selectivity for specific biological targets.
Comprehensive Structure-Activity Relationship (SAR) Studies
Comprehensive SAR studies are crucial for optimizing the therapeutic potential of a lead compound by systematically modifying its chemical scaffold to enhance activity and selectivity.
Systematic Modification of the this compound Scaffold for Enhanced Activity and Selectivity
Systematic modifications of the this compound scaffold would involve altering the quinoline ring, the N-(4-bromophenyl)carbamate moiety, and the carbamate linker to probe the chemical space for improved biological activity. For quinoline derivatives, chemical modifications have been a recognized strategy for developing new drugs. nih.gov The introduction of different functional groups to the quinoline ring can lead to variable effects on cellular activity. nih.gov
SAR studies on related quinoline and quinolone carboxamides have demonstrated that modifications at various positions can significantly enhance pharmacological properties, including anticancer potency. nih.gov For instance, in a series of quinoline-O-carbamate derivatives designed as multifunctional agents, the position of the carbamate fragment on the quinoline ring dramatically influenced their inhibitory selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE). nih.gov Specifically, carbamates at the 8-position of the quinoline ring, as in the title compound, showed potent and selective inhibition of AChE. nih.gov This highlights the critical role of the substitution pattern on the quinoline scaffold.
Furthermore, modifications to the phenyl ring of the carbamate are also a key aspect of SAR studies. In other carbamate series, substitutions on the phenyl ring have been extensively explored to improve inhibitory potency against various enzymes. nih.gov
Correlation of Structural Features with Enzymatic Inhibition and Cellular Responses
The ultimate goal of SAR studies is to establish a clear correlation between specific structural features and the resulting biological outcomes, such as enzymatic inhibition and cellular responses. For quinoline derivatives, a wide range of biological activities have been reported, and the structural features that govern these activities are a subject of intense research. researchgate.net
In the context of this compound, the key structural features to consider are:
The 8-oxy-quinoline moiety: This group is known to be a privileged scaffold in medicinal chemistry, contributing to a wide array of biological activities. nih.gov Its ability to chelate metal ions is a well-known property that can be relevant for the inhibition of metalloenzymes.
The carbamate linker: This functional group is not merely a spacer but actively participates in binding to target enzymes, often through hydrogen bonding. acs.org The stability and conformational rigidity of the carbamate group are important for orienting the quinoline and phenyl rings within a binding site. acs.org
The 4-bromophenyl group: As discussed, the bromine atom offers the potential for halogen bonding and exerts specific electronic and steric effects that can fine-tune the binding affinity and selectivity.
The correlation of these features with enzymatic inhibition would involve quantitative analysis, such as determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for a series of analogs against a specific enzyme. These enzymatic inhibition data would then be correlated with cellular responses, such as effects on cell proliferation, apoptosis, or specific signaling pathways. For example, studies on other quinoline derivatives have linked their cytotoxic effects on cancer cells to the induction of apoptosis and the generation of reactive oxygen species. nih.gov
Identification and Characterization of Specific Biological Targets
While many carbamates are known for their inhibition of cholinesterases, a growing area of research is the identification of non-cholinesterase targets for this class of compounds.
Evaluation of Binding to Non-Cholinesterase Enzymes (e.g., IMPDH/GuaB)
Inosine monophosphate dehydrogenase (IMPDH), known as GuaB in bacteria, is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. asm.orgnih.gov As such, it is a validated target for immunosuppressive, antiviral, and anticancer drugs. nih.govnih.govpatsnap.com The inhibition of IMPDH depletes the cellular pool of guanine nucleotides, which is particularly effective against rapidly proliferating cells like lymphocytes and cancer cells. nih.govpatsnap.com
The quinoline scaffold has been explored for the development of IMPDH inhibitors. asm.org Structurally novel, non-nucleoside inhibitors of IMPDH are of great interest to overcome the limitations of existing drugs. nih.gov The discovery of potent and selective inhibitors of bacterial GuaB has validated it as an essential antibiotic target. asm.org Co-crystal structures of bacterial GuaB proteins with inhibitors have revealed key binding site residues that can be exploited for the design of new chemical scaffolds. asm.org
Given that this compound possesses a quinoline core, a key structural feature in some IMPDH inhibitors, its evaluation for binding to and inhibition of IMPDH/GuaB is a logical step in characterizing its biological activity. Such studies would involve in vitro enzymatic assays to determine the inhibitory potency and kinetics. Further characterization could include biophysical techniques to confirm direct binding and structural studies, such as X-ray crystallography, to elucidate the binding mode. The observation that inhibitors can bind uncompetitively or via a mixed non-competitive mechanism with respect to the enzyme's substrates offers different avenues for inhibitor design. asm.org The cellular effects of IMPDH inhibition by this compound would manifest as a reduction in guanine nucleotide levels, leading to cytostatic or cytotoxic outcomes in relevant cell models. researchgate.net
Investigation of Interactions with Protein Receptors and Transporters
A comprehensive review of available scientific literature reveals a notable absence of direct research investigating the specific interactions of this compound with protein receptors and transporters. While the broader classes of compounds to which this molecule belongs—quinolines and carbamates—are known to interact with various biological targets, dedicated studies to elucidate the specific binding affinities and mechanisms for this particular chemical entity have not been identified in public databases.
The quinoline moiety is a well-established scaffold in medicinal chemistry, known to interact with a range of receptors and enzymes. Similarly, the carbamate functional group is a recognized pharmacophore, most notably for its role in the inhibition of cholinesterases. For instance, other carbamate-containing molecules have been documented as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com This inhibitory action typically involves the carbamoylation of a serine residue within the enzyme's active site. mdpi.com
Furthermore, various derivatives of quinoline have been synthesized and evaluated for their biological activities, including the inhibition of enzymes like carbonic anhydrases. nih.govnih.gov Research into other bromophenyl-containing compounds has also indicated potential for antimicrobial activity or kinase inhibition. nih.govmdpi.comnih.govresearchgate.net
However, it is crucial to emphasize that these findings pertain to structurally related but distinct molecules. Without direct experimental data for this compound, any discussion of its potential interactions with protein receptors and transporters remains speculative. The specific substitution pattern of the quinoline ring and the nature of the carbamate's N-aryl substituent—in this case, a 4-bromophenyl group—would significantly influence its electronic properties, lipophilicity, and steric profile, thereby determining its unique binding characteristics.
Future research endeavors would be necessary to isolate and characterize the interactions of this compound with specific protein receptors and transporters. Such studies, employing techniques like radioligand binding assays, enzyme kinetics, and structural biology methods, would be required to determine its biological targets and elucidate its mechanism of action at the molecular level.
Mechanistic Investigations of Biological Action at the Molecular Level
Detailed Enzyme Kinetics and Inhibition Mechanisms
The primary molecular targets investigated for quinoline-based carbamates are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease.
Research into a series of quinoline-O-carbamate derivatives has shed light on their inhibitory potency against cholinesterases. The position of the carbamate (B1207046) group on the quinoline (B57606) ring and the nature of the substituents on the carbamate nitrogen significantly influence the inhibitory activity and selectivity.
For instance, studies on quinoline-O-carbamates with the carbamate moiety at various positions have revealed distinct inhibition profiles. Compounds with the carbamate fragment at the 8-position of the quinoline ring, which is the core structure of the subject compound, have demonstrated moderate to good inhibitory activity against electric eel acetylcholinesterase (eeAChE), with IC50 values ranging from 6.5 µM to 14.8 µM. nih.govtandfonline.com These compounds, however, showed weaker inhibition of equine serum butyrylcholinesterase (eqBuChE). nih.govtandfonline.com
One particular derivative, compound 3m (a quinoline-8-O-carbamate with a dimethylcarbamoyl fragment), exhibited a notable eeAChE inhibitory potency with an IC50 value of 6.5 µM. nih.govtandfonline.com In contrast, quinoline-O-carbamates with the carbamate at the 4-position showed significant selective inhibition of eqBuChE, while those with the carbamate at the 5-position acted as potent dual inhibitors of both AChE and BuChE. nih.govtandfonline.com
The following table summarizes the inhibitory activities of some representative quinoline-O-carbamate derivatives, highlighting the influence of the carbamate position on enzyme inhibition.
| Compound ID | Carbamate Position | Target Enzyme | IC50 (µM) |
| 3d | 4 | eqBuChE | 0.87 |
| 3f | 5 | eeAChE | 1.3 |
| 3f | 5 | eqBuChE | 0.81 |
| 3k | 6 | eeAChE | 10.3 |
| 3m | 8 | eeAChE | 6.5 |
Data sourced from a study on quinoline-O-carbamate derivatives. nih.govtandfonline.com
Kinetic studies on representative quinoline-O-carbamate derivatives suggest a reversible mode of inhibition for both AChE and BuChE. For example, compound 3f , a potent dual inhibitor, was identified as a reversible inhibitor of both enzymes. nih.govtandfonline.com This is a common characteristic of many carbamate-based cholinesterase inhibitors, which typically act as pseudo-irreversible inhibitors by carbamoylating the serine residue in the active site of the enzyme. The carbamoylated enzyme is more stable than the acetylated enzyme but can be slowly hydrolyzed to regenerate the active enzyme.
Cellular Pathway Modulation Studies
Beyond direct enzyme inhibition, the broader cellular effects of carbamates, including their impact on oxidative stress and other signaling cascades, are areas of active investigation.
Carbamate compounds have been shown to exert dual effects on the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. nih.gov Short-term exposure can activate Nrf2, leading to an enhanced antioxidant defense. nih.gov Conversely, chronic exposure might lead to Nrf2 inhibition in normal cells, potentially increasing susceptibility to oxidative stress. nih.gov
While specific studies on 8-Quinolyl N-(4-bromophenyl)carbamate's effect on Nrf2 are not available, research on quinoline derivatives has shown that they can modulate Nrf2. For instance, quinolinic acid, a metabolite of the kynurenine (B1673888) pathway, has been found to modulate Nrf2 in response to oxidative stress. nih.gov This suggests that the quinoline scaffold present in the subject compound could potentially interact with and influence the Nrf2 pathway. The Nrf2 pathway plays a crucial role in cellular defense by upregulating the expression of antioxidant and detoxification genes. frontiersin.orgmdpi.com
The influence of carbamates extends to other signaling pathways. For example, some carbamate herbicides have been shown to disrupt mitotic processes in plant cells by affecting microtubule organization. jst.go.jp In the context of mammalian cells, quinoline-based compounds have been found to inhibit various enzymes that interact with DNA, and some can elicit a DNA damage response through the activation of p53. nih.gov
Furthermore, the interplay between the Nrf2 and the nuclear factor-kappa B (NF-κB) signaling pathways is well-established, with Nrf2 activation often leading to the downregulation of NF-κB, a key player in inflammatory responses. nih.govmdpi.com Given the potential for quinoline carbamates to modulate Nrf2, an indirect influence on NF-κB signaling is plausible, although this requires specific investigation for this compound.
Advanced Biochemical and Cell-Based Assays
A variety of advanced biochemical and cell-based assays are employed to characterize the activity of cholinesterase inhibitors and to assess their broader cellular effects. The Ellman method is a standard colorimetric assay used to determine AChE and BChE activity and to screen for inhibitors. assaygenie.comattogene.combioassaysys.com High-throughput screening (HTS) platforms often utilize this method for rapid evaluation of large compound libraries. nih.gov
Cell-based assays using cell lines such as the human neuroblastoma SH-SY5Y are also valuable for assessing the neuroprotective effects and cellular mechanisms of potential therapeutic agents. nih.gov For instance, a study on a quinoline-O-carbamate derivative, compound 3f , demonstrated its ability to provide significant neuroprotection against Aβ₂₅₋₃₅-induced injury in PC12 cells. nih.govnih.gov Such assays are crucial for understanding the biological activity of compounds in a more physiologically relevant context.
Target Engagement Assays to Confirm Intended Biological Interactions
Target engagement assays are designed to verify that a compound physically interacts with its intended biological target in a measurable way. For carbamate derivatives, a primary focus of investigation has been their interaction with cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. nih.gov
The most common method to assess target engagement for cholinesterase inhibitors is the Ellman's method, a spectrophotometric assay that quantifies enzyme activity. researchgate.net In this assay, the enzymatic hydrolysis of a substrate, such as acetylthiocholine, produces thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a colored anion, the concentration of which can be measured over time to determine the rate of the enzymatic reaction. The inhibitory potential of a compound like "this compound" is determined by measuring the reduction in this reaction rate in the presence of the compound. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
While specific experimental data for "this compound" is not publicly available, research on analogous 8-quinolyl carbamates provides insight into the expected findings. For instance, a study on a series of quinoline-O-carbamate derivatives evaluated their inhibitory effects on both AChE and BuChE. The IC50 values were determined through in vitro assays to confirm the direct interaction and inhibition of these enzymes. nih.gov The mechanism of inhibition by carbamates is often pseudo-irreversible, involving the carbamoylation of a serine residue in the active site of the cholinesterase. nih.gov
A representative interactive data table below, based on findings for related quinoline-O-carbamate derivatives, illustrates how target engagement data is typically presented.
Interactive Table 1: Representative Cholinesterase Inhibitory Activity of Quinoline-O-Carbamate Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Derivative A | Acetylcholinesterase (AChE) | 5.2 |
| Derivative A | Butyrylcholinesterase (BChE) | 10.8 |
| Derivative B | Acetylcholinesterase (AChE) | 1.3 |
| Derivative B | Butyrylcholinesterase (BChE) | 0.81 |
| Derivative C | Acetylcholinesterase (AChE) | 6.5 |
| Derivative C | Butyrylcholinesterase (BChE) | 15.2 |
Note: This table contains representative data for analogous compounds to illustrate the format and type of data obtained from target engagement assays.
Exploration of Selectivity Profiles Against a Panel of Enzymes or Receptors
Following the confirmation of target engagement, it is critical to explore the selectivity of the compound. Selectivity refers to a compound's ability to interact with its intended target with greater affinity than with other, often structurally related, enzymes or receptors. High selectivity is a desirable property for a therapeutic agent as it can minimize off-target effects.
For a compound like "this compound," the selectivity profile would typically be established by testing its inhibitory activity against a panel of enzymes. Given its structural motifs, the primary selectivity assessment would be between AChE and BuChE. The selectivity index (SI) is a quantitative measure of this preference and is calculated as the ratio of the IC50 value for one enzyme over the other (e.g., IC50 (AChE) / IC50 (BuChE)). An SI value significantly different from 1 indicates a selective inhibitor. For example, some quinoline-O-carbamate derivatives have been shown to be selective inhibitors of BuChE, while others exhibit dual inhibitory activity or a preference for AChE. nih.gov
The exploration of selectivity can extend beyond the primary targets. Depending on the broader screening goals, the compound could be tested against other classes of enzymes, such as carbonic anhydrases, which are also known to be inhibited by some quinoline derivatives.
The interactive data table below provides an example of how selectivity profiles for analogous compounds are determined and presented.
Interactive Table 2: Representative Selectivity Profile of Quinoline-O-Carbamate Derivatives
| Compound | IC50 AChE (µM) | IC50 BuChE (µM) | Selectivity Index (AChE/BuChE) |
|---|---|---|---|
| Derivative X | 10.3 | > 50 | < 0.21 |
| Derivative Y | 1.3 | 0.81 | 1.60 |
| Derivative Z | 2.83 | > 50 | < 0.06 |
Note: This table contains representative data for analogous compounds to illustrate the format and type of data obtained from selectivity profiling.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 8-Quinolyl N-(4-bromophenyl)carbamate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 8-hydroxyquinoline with 4-bromophenyl isocyanate under anhydrous conditions. Solvent choice (e.g., dichloromethane or DMF) and catalyst selection (e.g., triethylamine) significantly impact yields. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised. Structural confirmation requires FT-IR (carbamate C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (quinoline protons at δ 8.5–9.0 ppm, bromophenyl protons at δ 7.2–7.6 ppm) .
Q. How can the crystal structure of this compound be determined, and what parameters are critical for accurate refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization in a mixed solvent system (e.g., ethanol/dichloromethane) at controlled temperatures enhances crystal quality. Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Key metrics: R-factor <0.05, data-to-parameter ratio >10. Compare bond lengths (e.g., C=O ~1.21 Å) and angles with similar carbamates .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC to track degradation. Neutral to slightly acidic conditions (pH 5–7) minimize hydrolysis. Thermal gravimetric analysis (TGA) reveals decomposition onset (~200°C). Store in inert atmospheres (argon) at –20°C to prevent bromine displacement reactions .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in catalytic applications, such as polymerization or cross-coupling reactions?
- Methodology : The bromine atom enhances halogen bonding, facilitating interactions with transition metals (e.g., Pd in Suzuki couplings). Compare catalytic efficiency with non-brominated analogs using kinetic studies (e.g., rate constants via UV-Vis). For polymerization, monitor molecular weight distribution via GPC and initiator efficiency (e.g., vanadium complexes as in ).
Q. What computational approaches are suitable for modeling the electronic properties and reaction pathways of this carbamate?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Simulate hydrolysis pathways under metal catalysis (Cu²⁺/Ni²⁺) using Gaussian or SPARTAN. Compare computed IR spectra with experimental data to validate models .
Q. How can contradictory biological activity data between this compound and its chlorinated analogs be resolved?
- Methodology : Perform structure-activity relationship (SAR) studies. Test acetylcholinesterase inhibition via Ellman’s assay, correlating IC₅₀ values with substituent electronegativity (Br vs. Cl). Molecular docking (AutoDock Vina) identifies binding affinity differences in active sites. Validate with crystallographic data (e.g., PDB entries) .
Q. What advanced spectroscopic techniques are effective in analyzing degradation byproducts or unexpected reaction intermediates?
- Methodology : LC-MS/MS with electrospray ionization (ESI) identifies low-abundance byproducts. For reactive intermediates, use in situ FT-IR or stopped-flow NMR. High-resolution mass spectrometry (HRMS) confirms molecular formulas. Cross-reference with fragmentation patterns in databases (e.g., NIST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
